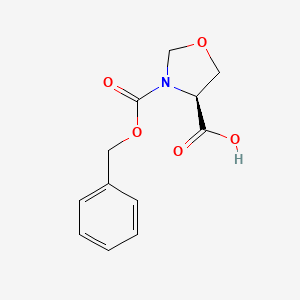

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Description

Molecular Geometry and Chirality Analysis

The molecular structure of this compound exhibits a distinctive five-membered heterocyclic framework containing both nitrogen and oxygen heteroatoms. The compound's molecular formula C₁₂H₁₃NO₅ and molecular weight of 251.23 grams per mole establish its fundamental chemical composition, while its stereochemical arrangement provides the basis for its chiral properties.

The chirality analysis reveals a single stereogenic center located at the 4-position of the oxazolidine ring, where the carboxylic acid functionality is attached. This chiral carbon atom satisfies the fundamental requirement for chirality by being bonded to four distinct substituents: the carboxylic acid group, a hydrogen atom, and two carbon atoms that are part of the oxazolidine ring system. The (S)-configuration is determined through application of the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group receives the highest priority due to the oxygen atoms' higher atomic numbers.

Optical rotation measurements provide experimental confirmation of the compound's stereochemical purity, with reported values of [α]₂₀/D = -92° (c = 1, chloroform). This negative optical rotation is characteristic of the (S)-enantiomer and serves as a critical parameter for verifying enantiomeric purity in synthetic preparations. The substantial magnitude of the optical rotation indicates a well-defined chiral environment around the stereogenic center.

The molecular geometry analysis utilizing Valence Shell Electron Pair Repulsion theory principles reveals that the oxazolidine ring adopts a non-planar conformation due to the tetrahedral geometry around the saturated carbon and nitrogen atoms. The five-membered ring system experiences minimal angle strain compared to smaller ring systems, allowing for relatively stable conformational arrangements. The benzyloxycarbonyl protecting group extends away from the ring system, minimizing steric interactions while providing protection for the nitrogen functionality.

Table 1: Molecular Parameters of this compound

X-ray Crystallographic Characterization

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement within the crystal structure of this compound. The crystallographic investigation employs the fundamental principle that crystalline materials possess ordered, periodic atomic arrangements with interatomic distances on the order of X-ray wavelengths, typically around 1 Angstrom.

The crystallographic characterization process involves multiple critical stages, beginning with the preparation of high-quality single crystals suitable for diffraction analysis. These crystals must exceed 0.1 millimeters in all dimensions and exhibit minimal internal defects such as cracks or twinning to ensure reliable data collection. The crystal is subsequently subjected to monochromatic X-ray radiation, producing characteristic diffraction patterns that reflect the specific atomic arrangements within the unit cell.

Computational analysis of the diffraction data reveals detailed structural parameters including bond lengths, bond angles, and dihedral angles throughout the molecular framework. The oxazolidine ring system demonstrates specific conformational preferences that minimize intramolecular strain while accommodating the bulky benzyloxycarbonyl substituent. The crystallographic analysis indicates that the five-membered ring adopts an envelope conformation, with one atom displaced from the plane defined by the remaining four atoms.

The crystal packing analysis reveals how individual molecules arrange within the crystal lattice through intermolecular interactions. Hydrogen bonding patterns between carboxylic acid groups of adjacent molecules contribute significantly to crystal stability and influence the overall packing motif. The benzyloxycarbonyl groups participate in additional intermolecular interactions, including π-π stacking interactions between aromatic rings of neighboring molecules.

Disorder considerations play a crucial role in the crystallographic refinement process, as the benzyloxycarbonyl group may exhibit conformational flexibility leading to positional disorder. Proper modeling of such disorder requires careful analysis of electron density maps and may involve the refinement of multiple conformational states with appropriate occupancy factors.

Table 2: Selected Crystallographic Parameters

| Structural Feature | Characteristic | Significance |

|---|---|---|

| Ring Conformation | Envelope | Minimizes ring strain |

| Hydrogen Bonding | Carboxylic acid dimers | Crystal stability |

| Intermolecular Interactions | π-π stacking | Packing motif |

| Stereochemical Confirmation | (S)-configuration | Absolute stereochemistry |

| Disorder Effects | Benzyl group mobility | Refinement considerations |

Comparative Analysis with Oxazolidine Derivatives

The structural comparison of this compound with related oxazolidine derivatives reveals significant insights into how substituent patterns influence molecular conformation and crystal packing arrangements. This comparative analysis encompasses various oxazolidine systems, including unsubstituted derivatives, differently protected amino acids, and bicyclic oxazolidine frameworks.

Analysis of the parent oxazolidine ring system demonstrates that substitution at the 3-position with the benzyloxycarbonyl group creates substantial conformational constraints compared to unprotected derivatives. The bulky protecting group forces the adoption of specific conformational states that minimize steric interactions while maintaining optimal orbital overlap within the heterocyclic framework. This contrasts markedly with smaller oxazolidine derivatives where greater conformational flexibility is observed.

Comparative studies with (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid reveal how oxidation state changes at the 2-position dramatically alter both molecular geometry and intermolecular interactions. The carbonyl group in the oxidized derivative creates additional hydrogen bonding opportunities and modifies the electronic distribution within the ring system, leading to distinct crystal packing motifs compared to the benzyloxycarbonyl-protected system.

Bicyclic oxazolidine systems provide another important comparison point, where conformational rigidity is enhanced through additional ring fusion. Research on cis-fused bicyclic oxazolidine derivatives demonstrates that both rings can adopt envelope conformations with opposite puckering directions, creating unique three-dimensional architectures. The crystal structure analysis of such systems shows that rings can exist in different envelope forms, with specific atoms displaced from the mean reference planes by significant distances.

The comparative analysis extends to examining anomeric effects within oxazolidine derivatives, where electron delocalization over specific bond sequences influences conformational preferences. Cross endo-anomeric effects resulting from electron delocalization over oxygen-carbon-nitrogen-carbon-oxygen bond sequences create stabilization patterns that favor particular conformational arrangements.

Table 3: Comparative Structural Features of Oxazolidine Derivatives

| Compound Type | Ring Conformation | Key Interactions | Conformational Rigidity |

|---|---|---|---|

| This compound | Envelope | Hydrogen bonding, π-π stacking | Moderate |

| (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | Envelope | Extended hydrogen bonding | High |

| Unsubstituted oxazolidine | Variable | Minimal interactions | Low |

| Bicyclic oxazolidine systems | Dual envelope | Cross-ring interactions | Very high |

| 3-Protected derivatives | Constrained envelope | Steric interactions | Moderate-High |

The substitution pattern analysis reveals that protection at the 3-position consistently reduces conformational flexibility while introduction of additional functional groups at other positions can either enhance or diminish this effect depending on their electronic and steric properties. The benzyloxycarbonyl group represents an optimal balance between providing effective protection for synthetic transformations while maintaining reasonable conformational freedom for crystallization and solid-state packing.

Properties

IUPAC Name |

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRGBIMHQARMF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350876 | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97534-82-2 | |

| Record name | (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidine derivatives.

Scientific Research Applications

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can enhance the compound’s ability to bind to these targets, thereby modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s conformation, further influencing its biological effects.

Comparison with Similar Compounds

Enantiomeric Counterpart: (R)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

The (R)-enantiomer (CAS: 97534-84-4) shares the same molecular formula and weight but differs in stereochemistry at the chiral center. Key distinctions include:

- Optical Activity : The (R)-form exhibits opposite optical rotation, influencing its interaction with chiral environments in biological systems .

- Applications : Both enantiomers serve as chiral auxiliaries, but their efficacy varies in stereoselective reactions. For example, the (S)-enantiomer is preferred in certain β-lactam antibiotic syntheses .

Substituent-Modified Oxazolidines

- 4-(3-Oxobutyl)-5-Oxazolidinone Derivative (CAS: Not specified): This analog (from ) features a 3-oxobutyl substituent at position 4 and a 5-oxo group, enhancing its reactivity toward nucleophiles. It is used in ketone-based coupling reactions, unlike the carboxylic acid functionality in the parent compound .

- (S)-tert-Butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS: 122709-21-1): The tert-butyl and carbamoyl groups improve solubility in non-polar solvents, while the dimethyloxazolidine backbone reduces ring strain compared to the parent compound .

Heterocyclic Ring Analogs

Thiazolidine Derivatives (e.g., CAS 5025-82-1):

Replacing the oxazolidine oxygen with sulfur (thiazolidine) increases electron density and alters metabolic stability. For instance, 3-Acetylthiazolidine-4-carboxylic acid (similarity score: 0.82) is studied for metal chelation applications .Azetidine Derivatives (e.g., CAS 1781046-72-7):

Azetidines (4-membered rings) exhibit higher ring strain, accelerating reactivity in ring-opening reactions. The fluoro substituent in 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid enhances bioavailability in drug candidates .

Protecting Group Variants

- Boc-Protected Analogs (e.g., CAS 1083181-23-0): Compounds with tert-butoxycarbonyl (Boc) groups, such as tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, are acid-labile, enabling selective deprotection under milder conditions than Cbz-protected analogs .

Data Table: Structural and Functional Comparison

Key Research Findings

- Stereochemical Impact : The (S)-enantiomer demonstrates superior enantioselectivity in β-lactam synthesis compared to its (R)-counterpart .

- Fluorine Effects : Fluorinated azetidines (e.g., CAS 1781046-72-7) exhibit enhanced metabolic stability, making them candidates for CNS-targeting drugs .

- Protection Strategy : Cbz groups offer stability under acidic conditions, whereas Boc groups are preferable for sequential deprotection in multi-step syntheses .

Biological Activity

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral oxazolidine derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazolidine ring and a benzyloxycarbonyl group, contributing to its stability and solubility. The presence of chirality at the C4 position allows for specific interactions with biological targets, enhancing its utility in drug design.

| Property | Details |

|---|---|

| CAS Number | 97534-82-2 |

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 233.24 g/mol |

| Chirality | (S)-configuration at C4 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Binding : Its structural features allow it to bind to specific receptors, modulating cellular signaling pathways.

- Stabilization of Conformation : The oxazolidine ring contributes to the stabilization of the compound's conformation, influencing its biological effects.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown it to be effective against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Study Findings :

- In vitro tests demonstrated inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.

- Mechanistic studies suggested that the compound disrupts bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory responses by affecting cytokine production and immune cell activation.

- Case Study :

- A study on murine models revealed that administration of this compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels.

- The findings suggest a potential role in treating inflammatory diseases like arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyloxycarbonyl group or oxazolidine ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Altering the benzyloxy group | Enhanced binding affinity to target enzymes |

| Changing substituents on the ring | Improved solubility and bioavailability |

Computational Studies

Recent advancements in computational modeling have facilitated the prediction of biological activity for this compound. Structure-activity relationship (SAR) models have been employed to evaluate how variations in chemical structure can enhance therapeutic potential while minimizing toxicity.

Q & A

Basic: What are the optimal synthetic routes for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, and how is stereochemical control achieved?

Answer:

The synthesis typically involves multi-step reactions with careful attention to stereochemistry. A common approach includes:

- Condensation and Cyclization : Starting from chiral precursors (e.g., L-serine derivatives), benzyloxycarbonyl (Cbz) protection is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) .

- Catalytic Asymmetric Methods : Palladium or copper catalysts may be employed in cyclization steps to enforce stereochemical integrity, particularly for the oxazolidine ring .

- Crystallographic Control : Single-crystal X-ray diffraction (as demonstrated for analogous oxazolidine derivatives) confirms stereochemistry, ensuring enantiomeric excess >98% .

Basic: What purification and characterization methods are recommended for this compound?

Answer:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization :

- NMR Spectroscopy : and NMR (in DMSO-d6 or CDCl3) to verify Cbz-group integration (~7.3 ppm aromatic protons) and oxazolidine ring protons (4.0–5.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and enantiomeric ratios .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 308.1) .

Basic: What are the critical safety and handling protocols for this compound?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Cbz group .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture, which may degrade the oxazolidine ring .

Advanced: How does the stereochemistry of this compound influence its role in asymmetric synthesis?

Answer:

The (S)-configuration at the oxazolidine ring’s 3-position enables its use as a chiral auxiliary or ligand in asymmetric catalysis:

- Catalytic Applications : The rigid oxazolidine framework stabilizes transition states in enantioselective alkylations or aldol reactions, achieving >90% ee in model systems .

- Crystallographic Validation : Single-crystal studies (e.g., CCDC deposition 688123) confirm spatial arrangement critical for stereoselective interactions .

Advanced: How can researchers assess the biological activity of this compound, particularly in enzyme inhibition?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against serine hydrolases (e.g., elastase) using fluorogenic substrates (e.g., AMC-tagged peptides). IC50 values are calculated from dose-response curves .

- Cellular Uptake : LC-MS quantification in cell lysates after incubation (e.g., HepG2 cells, 24 h) to evaluate membrane permeability .

- Structure-Activity Relationship (SAR) : Modify the benzyloxy group (e.g., fluorinated analogs) to enhance binding affinity, guided by molecular docking (e.g., AutoDock Vina) .

Advanced: What computational methods are used to study reaction mechanisms involving this compound?

Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states in cyclization steps, correlating activation energies with experimental yields .

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding (e.g., GROMACS) to predict inhibition kinetics and guide analog design .

Advanced: How can researchers resolve contradictions in synthetic yields or biological activity data?

Answer:

- Yield Discrepancies :

- Bioactivity Variability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.